REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:16](O)[CH:17]2[CH2:21][O:20][N:19]([CH3:22])[C:18]2=[O:23])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])[CH:16]=[C:17]1[CH2:21][O:20][N:19]([CH3:22])[C:18]1=[O:23])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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4-[(3,5-di-tert-butyl-4-hydroxyphenyl)hydroxymethyl]-2-methyl-3-isoxazolidinone
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Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(C1C(N(OC1)C)=O)O
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Name
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|
Quantity
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0.4 g
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Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 5 hours
|
Duration
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5 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
the concentrate triturated in 150 ml of ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C2C(N(OC2)C)=O)C=C(C1O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |